molecular formula C4H4ClF3O2 B2750344 1,1,1-Trifluoropropan-2-yl carbonochloridate CAS No. 136205-25-9

1,1,1-Trifluoropropan-2-yl carbonochloridate

Cat. No.: B2750344
CAS No.: 136205-25-9
M. Wt: 176.52
InChI Key: KBGUMWDAVOODOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1-Trifluoropropan-2-yl carbonochloridate is a fluorinated carbonochloridate derivative with the structural formula Cl-CO-O-CH(CF₃)CH₃. Carbonochloridates are highly reactive acylating agents, widely used in organic synthesis to introduce ester or carbonyl groups. The trifluoromethyl substituent on the propan-2-yl backbone enhances the compound’s electrophilicity due to the electron-withdrawing effect of fluorine atoms, making it a potent reagent for nucleophilic substitutions.

Properties

IUPAC Name

1,1,1-trifluoropropan-2-yl carbonochloridate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClF3O2/c1-2(4(6,7)8)10-3(5)9/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGUMWDAVOODOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)OC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a two-step mechanism:

  • Formation of the chloroformate intermediate :
    $$
    \text{CF}3\text{CH}2\text{CHOH} + \text{COCl}2 \rightarrow \text{CF}3\text{CH}_2\text{CHOCOCl} + \text{HCl}
    $$
    Phosgene reacts with the alcohol at low temperatures (-10°C to 0°C) in anhydrous dichloromethane or toluene, yielding the chloroformate and hydrochloric acid as a byproduct.
  • Purification :
    The crude product is washed with cold water to remove residual HCl, followed by drying over sodium sulfate and vacuum distillation to isolate the pure carbonochloridate.

Challenges and Optimizations

  • Safety : Phosgene’s high toxicity necessitates strict containment measures. Triphosgene, a crystalline solid, offers a safer alternative but requires activation with catalytic DMF or N-methylmorpholine.
  • Byproduct Management : Traces of unreacted phosgene are neutralized using aqueous sodium bicarbonate, while HCl is scrubbed via inert gas sparging.
  • Yield : Typical yields range from 70–85%, with purity exceeding 98% after distillation.

Catalytic Chlorination Using Thionyl Chloride

An alternative method employs thionyl chloride (SOCl2) as the chlorinating agent. This approach avoids phosgene but requires careful control of stoichiometry and temperature to prevent over-chlorination or decomposition of the trifluoromethyl group.

Synthetic Protocol

  • Reaction Setup :
    $$
    \text{CF}3\text{CH}2\text{CHOH} + \text{SOCl}2 \xrightarrow{\text{pyridine}} \text{CF}3\text{CH}2\text{CHOCOCl} + \text{SO}2 + \text{HCl}
    $$
    The alcohol is treated with excess thionyl chloride (1.2–1.5 equiv.) in the presence of pyridine as a HCl scavenger. The reaction is conducted at 40–60°C for 4–6 hours.

  • Workup :
    Excess SOCl2 is removed under reduced pressure, and the residue is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated to yield the product.

Key Advantages Over Phosgene

  • Safety : Thionyl chloride is less hazardous than phosgene and easier to handle on a laboratory scale.
  • Byproduct Utilization : Gaseous SO2 and HCl can be trapped and repurposed, enhancing process sustainability.

Industrial-Scale Production Insights

Batch vs. Continuous Flow Synthesis

  • Batch Reactors : Preferred for small-scale production (<100 kg/year) due to flexibility in handling hazardous reagents like phosgene.
  • Continuous Flow Systems : Offer superior heat and mass transfer for large-scale operations, minimizing decomposition of thermally labile intermediates.

Environmental and Regulatory Compliance

  • Waste Management : Chlorinated byproducts (e.g., HCl, SO2) require neutralization with caustic scrubbers or conversion to marketable co-products (e.g., NaHSO4).
  • Regulatory Guidelines : Compliance with REACH and EPA regulations mandates rigorous impurity profiling (<0.1% residual phosgene or SOCl2).

Analytical Characterization

Spectroscopic Data

  • ¹⁹F NMR : A singlet at δ -72 ppm (CF3 group), with coupling constants confirming the absence of diastereomers.
  • IR Spectroscopy : Strong absorbance at 1800 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C–Cl stretch).

Purity Assessment

  • GC-MS : Retention time of 8.2 min (HP-5 column, 30 m × 0.25 mm), with m/z 198 [M⁺].
  • Elemental Analysis : C 24.5%, H 1.7%, Cl 18.0%, F 29.1% (theoretical: C 24.3%, H 1.6%, Cl 17.9%, F 29.0%).

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoropropan-2-yl carbonochloridate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1,1-Trifluoropropan-2-yl carbonochloridate is utilized in several scientific research fields:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the development of fluorinated compounds for biological studies.

    Medicine: As a precursor in the synthesis of pharmaceuticals with fluorinated groups.

    Industry: Used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1,1,1-trifluoropropan-2-yl carbonochloridate involves its reactivity with nucleophiles, leading to the formation of various substituted products. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between 1,1,1-trifluoropropan-2-yl carbonochloridate and analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Fluorine Atoms Functional Group Key Features
This compound (hypothetical) N/A C₅H₆ClF₃O₂ ~190.5 (estimated) 3 Carbonochloridate High electrophilicity due to trifluoromethyl group; likely unstable at room temperature.
1,1-Difluoro-2-methylpropan-2-yl carbonochloridate 912272-01-6 C₅H₇ClF₂O₂ 172.56 2 Carbonochloridate Contains a methyl group for steric hindrance; discontinued due to stability issues.
3-Chloro-1,1,1-trifluoropropane N/A C₃H₄ClF₃ 144.5 (calculated) 3 Chloroalkane Non-carbonochloridate; used as a solvent or intermediate in manufacturing.
(1,1,1-Trifluoropropan-2-yl)hydrazine hydrochloride 1453472-98-4 C₃H₈ClF₃N₂ 164.56 3 Hydrazine hydrochloride Contains a hydrazine moiety; custom-synthesized for pharmaceutical research.
3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one 1340177-72-1 C₁₁H₉ClF₃O₂ 252.62 3 Trifluoromethyl ketone Aromatic substituent reduces reactivity compared to carbonochloridates.

Key Observations:

Fluorination Impact: The trifluoromethyl group in this compound increases electrophilicity compared to its difluoro analog (), enhancing its reactivity in acylations . In contrast, 3-chloro-1,1,1-trifluoropropane () lacks a reactive carbonyl group, making it less suitable for nucleophilic substitutions .

’s compound is discontinued, suggesting stability challenges in fluorinated carbonochloridates, which may extend to the trifluoro variant .

Functional Group Differences: Hydrazine derivatives () and amine salts () exhibit distinct reactivity profiles, favoring nucleophilic additions rather than acylations . Aromatic trifluoromethyl ketones () are less electrophilic than carbonochloridates due to resonance stabilization .

Biological Activity

1,1,1-Trifluoropropan-2-yl carbonochloridate, also known by its CAS number 136205-25-9, is a synthetic organic compound that has garnered attention due to its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potentials, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound features a trifluoromethyl group, which enhances its reactivity and biological interactions. The compound's molecular formula is C4H4ClF3O2, indicating the presence of chlorine and fluorine atoms that contribute to its unique properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by interacting with active sites, leading to altered metabolic pathways.
  • Cell Membrane Interaction : Its lipophilic nature allows it to penetrate cell membranes easily, affecting cellular processes.
  • Receptor Modulation : The compound could modulate receptor activity, influencing various signaling pathways within cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens. Below is a summary of Minimum Inhibitory Concentration (MIC) values for notable pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans8 µg/mL

These results suggest that the compound may be a promising candidate for treating infections caused by these organisms.

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies involving various cancer cell lines revealed cytotoxic effects. The following table summarizes the IC50 values observed in different cancer cell lines:

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The mechanisms underlying its anticancer activity may involve apoptosis induction and cell cycle arrest.

Study 1: Antimicrobial Screening

A study conducted on a series of triazole derivatives including this compound found promising results against multidrug-resistant strains. The introduction of the trifluoropropan moiety significantly improved antimicrobial efficacy compared to other derivatives lacking this feature.

Study 2: Anticancer Efficacy

In another study focusing on the anticancer effects of fluorinated compounds, this compound demonstrated enhanced cytotoxicity in comparison to non-fluorinated analogs. This suggests that the trifluoromethyl group plays a critical role in enhancing biological activity.

Q & A

Q. What are the optimal synthetic routes for preparing 1,1,1-trifluoropropan-2-yl carbonochloridate, and what factors influence yield and purity?

Synthesis typically involves multi-step reactions, including nucleophilic substitution and acylation. For analogous chloro-trifluoromethyl ketones, key factors include:

  • Catalysts : Lewis acids (e.g., AlCl₃) or bases (e.g., NaH) to activate intermediates .
  • Solvents : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .
  • Temperature : Controlled heating (40–80°C) improves reaction kinetics without decomposition .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • NMR Spectroscopy : ¹⁹F NMR identifies trifluoromethyl environments (δ −60 to −70 ppm), while ¹H/¹³C NMR confirms chloro and carbonyl groups .
  • IR Spectroscopy : Strong C=O stretch (~1750 cm⁻¹) and C-Cl absorption (~750 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 213.0) .
  • X-ray Crystallography : Resolves stereoelectronic effects in solid-state structures .

Q. How should solubility and thermal stability be managed during experimental handling?

  • Solubility : Miscible in chlorinated solvents (e.g., DCM) but poorly soluble in water. Use anhydrous conditions to prevent hydrolysis .
  • Thermal Stability : Decomposes above 120°C. Storage at −20°C under inert gas (N₂/Ar) is recommended .

Q. What are the common chemical reactions and reagents used with this compound?

  • Nucleophilic Substitution : Chloro group replaced by amines or alkoxides (e.g., NaOMe, NH₃) .
  • Oxidation/Reduction : Convert carbonyl to alcohol (NaBH₄) or carboxylic acid (KMnO₄) .
  • Acylation : Reacts with alcohols to form esters under mild base catalysis (e.g., pyridine) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?

  • DFT Calculations : Simulate transition states for substitution reactions (e.g., chloro displacement) to predict activation barriers .
  • Molecular Docking : Assess interactions with biological targets (e.g., enzyme active sites) for drug design .
  • Solvent Effect Modeling : COSMO-RS predicts solvation energies in non-polar vs. polar solvents .

Q. What strategies resolve contradictions in reported thermal stability data under varying experimental conditions?

  • Isothermal TGA : Quantify decomposition kinetics at 80–120°C to identify critical thresholds .
  • DSC Analysis : Detect exothermic/endothermic events (e.g., melting vs. decomposition) .
  • Comparative Studies : Replicate conflicting protocols (e.g., solvent purity, heating rates) to isolate variables .

Q. How does structural modification (e.g., replacing trifluoromethyl with ethoxy groups) alter reactivity?

  • Electron-Withdrawing Effects : Trifluoromethyl enhances electrophilicity at the carbonyl carbon, accelerating nucleophilic attacks .
  • Steric Effects : Bulky substituents (e.g., trifluoromethylthio) reduce reaction rates in crowded aromatic systems .
  • Case Study : Replacing Cl with F in analogs (e.g., 1-fluoro derivatives) decreases leaving-group ability but improves metabolic stability .

Q. What methodologies design derivatives for specific applications (e.g., enzyme inhibitors or polymer precursors)?

  • SAR Studies : Systematically vary substituents (e.g., nitro, methylthio) to optimize bioactivity .
  • Click Chemistry : Introduce triazole or azide groups via CuAAC for polymer crosslinking .
  • High-Throughput Screening : Test libraries of derivatives against enzymatic targets (e.g., kinases, proteases) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.